Benzyl 2-o-(methylsulfonyl)pentopyranoside
Description
Benzyl 2-O-(methylsulfonyl)pentopyranoside is a carbohydrate derivative featuring a pentopyranose ring system substituted at the 2-position with a methylsulfonyl (mesyl) group and a benzyl group at the anomeric oxygen. The mesyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions critical in glycosylation and oligosaccharide synthesis. The benzyl aglycone serves as a protective group, removable via hydrogenolysis, ensuring stability during synthetic steps . This compound is pivotal in synthesizing complex glycans due to its balance of reactivity and stability.
Properties
CAS No. |
7143-64-8 |
|---|---|
Molecular Formula |
C13H18O7S |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
(4,5-dihydroxy-2-phenylmethoxyoxan-3-yl) methanesulfonate |
InChI |
InChI=1S/C13H18O7S/c1-21(16,17)20-12-11(15)10(14)8-19-13(12)18-7-9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |
InChI Key |
BSDBWPMHEYDILF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C(C(COC1OCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-o-(methylsulfonyl)pentopyranoside typically involves the following steps:
Formation of the Pentopyranoside Ring: The pentopyranoside ring can be synthesized through the cyclization of appropriate sugar derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylsulfonyl Substitution: The methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group facilitates nucleophilic displacement reactions under controlled conditions. Key examples include:
Reaction with Azide Nucleophiles
-
Reagents/Conditions : Sodium azide in anhydrous N,N-dimethylformamide (DMF) at elevated temperatures (60–80°C) .
-
Product : Benzyl 4-azido-2,4-dideoxy derivatives, which are intermediates for further functionalization (e.g., Staudinger reactions) .
Acetate/Benzoate Substitution
-
Reagents/Conditions : Sodium acetate or benzoate in aqueous 2-methoxyethanol .
-
Product : Benzyl 2-acylamino-4-substituted pentopyranosides, enabling stereochemical inversion at C-3 .
| Nucleophile | Solvent | Key Product | Application |
|---|---|---|---|
| Sodium azide | DMF | Azido derivatives | Synthesis of glycosylamines |
| Sodium acetate | 2-Methoxyethanol | Acetylated derivatives | Carbohydrate modification |
| Sodium benzoate | 2-Methoxyethanol | Benzoylated derivatives | Protecting group strategies |
Oxidation-Reduction Sequences
The compound participates in oxidation-reduction pathways to access structurally diverse intermediates:
Oxidation to Ulose Derivatives
-
Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
-
Product : Formation of a ketone (ulose) at the C-3 position, enabling subsequent reduction or functionalization .
Reduction of Ulose Intermediates
-
Product : Stereoselective reduction yields alcohols with inverted configurations, critical for accessing rare sugar analogs .
Protection/Deprotection Strategies
Temporary protecting groups are employed to achieve regioselective modifications:
Isopropylidene Protection
tert-Butyldiphenylsilyl (TBDPS) Protection
Comparative Reaction Outcomes
The stereochemical outcome of reactions depends on the starting material’s configuration:
| Starting Configuration | Reaction Type | Product Configuration |
|---|---|---|
| α-d-arabino | Azide substitution | α-d-lyxo |
| β-l-xylo | Benzoate substitution | β-l-ribo |
Key Mechanistic Insights
Scientific Research Applications
Chemistry: Benzyl 2-o-(methylsulfonyl)pentopyranoside is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structural similarity to natural sugars makes it a useful tool for probing biological pathways .
Medicine: Its ability to mimic natural substrates allows for the development of targeted therapies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of benzyl 2-o-(methylsulfonyl)pentopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can lead to a decrease in the enzyme’s activity, affecting the overall metabolic pathway .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Reactivity and Leaving Group Efficiency
The methylsulfonyl group in the title compound is less bulky and moderately reactive compared to tosyl (p-toluenesulfonyl) or benzoyl derivatives. For example:
- Methyl 2-O-Benzoyl-3-O-Tosylpentopyranoside (CAS 362505-21-3) exhibits higher leaving group efficiency due to the electron-withdrawing tosyl group (pKa ~ -6), facilitating SN2 reactions under acidic conditions. In contrast, the mesyl group (pKa ~ -1.5) requires stronger nucleophiles or basic conditions for displacement .
- Methyl 5-O-Benzoyl-3-O-Tosyl-2-Deoxy-D-Xylofuranoside (CAS 85906-19-0) demonstrates enhanced regioselectivity in furanoside synthesis, attributed to the tosyl group’s steric and electronic effects.
Table 1: Substituent and Reactivity Comparison
Protective Group Strategies
- Benzyl vs. Methyl Aglycones: The benzyl group in the title compound allows for selective deprotection via hydrogenolysis, compatible with acid-sensitive functionalities. Methyl-protected analogs (e.g., CAS 6254-69-9) require harsher conditions (e.g., BBr3) for deprotection, limiting their utility in multi-step syntheses .
- Benzoyl vs. Methylsulfonyl : Benzoyl esters (e.g., in CAS 362505-21-3) enhance solubility in polar solvents but complicate stepwise deprotection due to their stability under basic conditions.
Research Findings and Industrial Relevance
- Kinetic Studies: Mesyl-substituted pentopyranosides exhibit slower reaction rates in SN2 displacements compared to tosyl analogs, necessitating optimized catalysts (e.g., tetrabutylammonium iodide) .
- Thermal Stability: this compound demonstrates superior thermal stability (decomposition >150°C) compared to tosyl derivatives, which degrade at ~120°C due to sulfonate ester lability .
Biological Activity
Benzyl 2-o-(methylsulfonyl)pentopyranoside is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Synthesis
This compound belongs to the class of glycosides, which are compounds formed from a sugar molecule and another functional group. The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, methylation, and the use of various reagents to achieve the desired structural configuration. For instance, methods involving tert-butylchlorodiphenylsilane have been employed to facilitate the synthesis of related compounds, highlighting the complexity involved in producing such analogues .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Calcium Mobilization
Research has indicated that compounds similar to this compound can act as ligands for inositol trisphosphate receptors (InsP3R), which play a crucial role in calcium signaling within cells. These interactions can lead to the release of intracellular calcium stores, influencing various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation .
2. Antiviral Properties
Some studies have explored the antiviral potential of related compounds. For example, benzyl derivatives have been evaluated for their efficacy against viral replication mechanisms. The structural modifications in these compounds often enhance their ability to inhibit viral enzymes or interfere with viral entry into host cells .
3. Antimicrobial Activity
Benzyl glycosides have shown promise as antimicrobial agents. The presence of the methylsulfonyl group may enhance their interaction with microbial membranes or enzymes, leading to increased bactericidal or fungicidal effects. This area warrants further investigation to establish specific activity profiles against various pathogens.
Case Study: Antiviral Efficacy
A notable study investigated the antiviral efficacy of benzyl glycosides against influenza viruses. The results demonstrated that certain structural modifications significantly enhanced antiviral activity compared to unmodified counterparts. The study concluded that this compound could serve as a lead compound for further development in antiviral therapies .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
